Egfr-IN-101 -

Egfr-IN-101

Catalog Number: EVT-12503880
CAS Number:
Molecular Formula: C35H47N9O2
Molecular Weight: 625.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Egfr-IN-101 is synthesized through various chemical methodologies that involve the modification of existing scaffolds known to interact with EGFR. It falls under the category of small molecule inhibitors, specifically targeting the tyrosine kinase domain of the EGFR. This classification is crucial as it defines the mechanism through which these compounds exert their therapeutic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-101 typically involves multi-step organic reactions. Key steps include:

  1. Formation of Intermediate Compounds: Initial precursors are often derived from readily available starting materials, such as substituted anilines or quinoxaline derivatives.
  2. Reactions with Isocyanates: These intermediates are reacted with isocyanates in solvents like dry toluene under reflux conditions, yielding substituted phenylureas.
  3. Reduction Steps: Nitro groups in the intermediates are reduced using reagents such as tin(II) chloride to produce anilines, which are then acylated to form the final product.

For example, a recent study detailed a synthetic route involving 7-nitroquinoxaline derivatives, which were transformed into phenylurea derivatives through nucleophilic substitution reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of Egfr-IN-101 features a core scaffold that interacts specifically with the active site of EGFR. The compound's design often incorporates functional groups that enhance binding affinity and selectivity for mutant forms of EGFR.

Key structural characteristics include:

  • Core Structure: Typically includes a quinazoline or similar heterocyclic framework.
  • Functional Modifications: Substituents that optimize interaction with key residues in the EGFR active site, such as cysteine residues.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-101 undergoes several key reactions during its synthesis:

  • Nucleophilic Substitution: Essential for forming carbon-nitrogen bonds in the synthesis of urea derivatives.
  • Reduction Reactions: Transforming nitro groups into amines, which are crucial for further functionalization.
  • Acylation Reactions: Introducing acyl groups to enhance binding properties.

The stability and reactivity of these intermediates are often analyzed through computational methods, including molecular docking studies that assess binding affinities to EGFR .

Mechanism of Action

Process and Data

Egfr-IN-101 functions by binding to the tyrosine kinase domain of EGFR, inhibiting its phosphorylation and subsequent signaling pathways that promote cell proliferation and survival. The mechanism can be summarized as follows:

  1. Binding: The compound binds to specific residues within the active site, particularly targeting mutated forms that confer resistance to other inhibitors.
  2. Inhibition: This binding prevents ATP from accessing the active site, thereby blocking downstream signaling pathways essential for tumor growth.

Quantitative data from biological assays indicate that Egfr-IN-101 exhibits significant inhibitory activity against various EGFR mutations, demonstrating low nanomolar IC50 values in cell line studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-101 possesses distinct physical and chemical properties that influence its efficacy:

  • Solubility: Often soluble in common organic solvents like dimethyl sulfoxide (DMSO), which facilitates biological testing.
  • Stability: Stability under physiological conditions is critical for its therapeutic application; this is assessed through degradation studies.

Analytical techniques such as infrared spectroscopy and differential scanning calorimetry are utilized to characterize these properties comprehensively .

Applications

Scientific Uses

The primary application of Egfr-IN-101 lies in cancer therapeutics, particularly for patients with tumors harboring specific EGFR mutations. Its development contributes significantly to personalized medicine approaches in oncology, offering targeted treatment options that improve patient outcomes.

In addition to therapeutic uses, Egfr-IN-101 serves as a valuable tool in research settings for studying EGFR signaling pathways and resistance mechanisms in cancer cells. Its efficacy against resistant mutations makes it a candidate for combination therapies aimed at overcoming drug resistance .

Through ongoing research and clinical trials, compounds like Egfr-IN-101 continue to play a crucial role in advancing cancer treatment strategies.

Properties

Product Name

Egfr-IN-101

IUPAC Name

(2S)-2-[[1-[2-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]-3-phenylpyrazol-4-yl]methylamino]propan-1-ol

Molecular Formula

C35H47N9O2

Molecular Weight

625.8 g/mol

InChI

InChI=1S/C35H47N9O2/c1-25-20-30(32(46-4)21-31(25)43-14-11-29(12-15-43)42-18-16-41(3)17-19-42)38-35-36-13-10-33(39-35)44-23-28(22-37-26(2)24-45)34(40-44)27-8-6-5-7-9-27/h5-10,13,20-21,23,26,29,37,45H,11-12,14-19,22,24H2,1-4H3,(H,36,38,39)/t26-/m0/s1

InChI Key

RBGCSMIUHIZHAB-SANMLTNESA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CNC(C)CO

Isomeric SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CN[C@@H](C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.